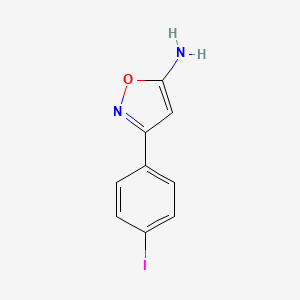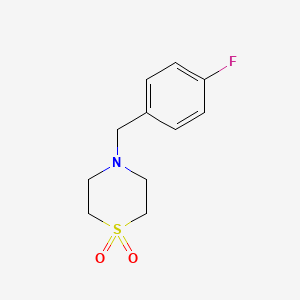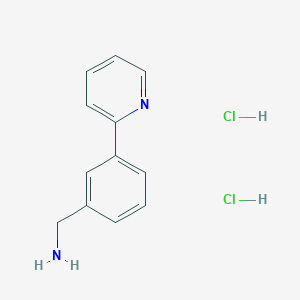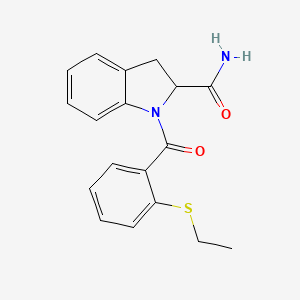
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is a chemical compound with the molecular formula C15H14Cl2O2S2 and a molecular weight of 361.31 . This compound has potential applications in various fields like organic synthesis, materials science, and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione is characterized by two 5-chloro-2-methylthiophen-3-yl groups attached to a pentane-1,5-dione backbone . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione has a predicted density of 1.361±0.06 g/cm3 and a predicted boiling point of 519.2±50.0 °C . The melting point and flash point are not available .科学的研究の応用
Synthesis and Characterization
1,5-Bis derivatives have been a subject of extensive research due to their unique structural and chemical properties. For instance, a study by Murugesan et al. (2021) focused on synthesizing and characterizing a related compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. This compound was analyzed using various spectroscopic techniques and density functional theory (DFT) calculations, highlighting its potential for electrophilic and nucleophilic attacks (Murugesan et al., 2021).
Crystallography and Molecular Structure
The molecular structure and crystallization behavior of similar 1,5-Bis derivatives have been studied, providing insights into their three-dimensional framework and hydrogen bonding interactions. For example, Insuasty et al. (2012) investigated the crystal structures of closely related quinolinone derivatives, revealing significant details about their molecular framework and interaction patterns (Insuasty et al., 2012).
Tautomeric Preferences and Proton Transfer
The tautomeric behavior and proton transfer mechanisms in 1,5-Bis derivatives have been a subject of study, contributing to the understanding of their chemical reactivity and stability. Dobosz and Gawinecki (2010) conducted DFT studies on 1,5-Bis(pyridin-2-yl)pentane-2,4-diones, exploring their tautomeric preferences and the factors influencing their stability (Dobosz & Gawinecki, 2010).
Organometallic Chemistry and Coordination
1,5-Bis derivatives have been explored in the field of organometallic chemistry, particularly in coordination reactions and complex formation. Tully et al. (2005) examined the coordination behavior in cyclomanganation of 1,5-diaryl-3-(2-pyridyl)pentane-1,5-diones, shedding light on the potential of these compounds in forming complex metallic structures (Tully et al., 2005).
Biological Activity and Applications
The biological activities of 1,5-Bis derivatives have been studied, including their interactions with biological molecules. Wu (2013) synthesized 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione and characterized its structure and biological activity, highlighting its potential as a fungicide (Wu, 2013).
特性
IUPAC Name |
1,5-bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2S2/c1-8-10(6-14(16)20-8)12(18)4-3-5-13(19)11-7-15(17)21-9(11)2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNFVOSQUJGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C(=O)CCCC(=O)C2=C(SC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(5-chloro-2-methylthiophen-3-yl)pentane-1,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)



![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)


![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)